molecular formula C29H32N6O8S B2813038 2-hydroxypropane-1,2,3-tricarboxylicacid,3-(4-methylphenyl)-5-({[4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole CAS No. 2375269-66-0

2-hydroxypropane-1,2,3-tricarboxylicacid,3-(4-methylphenyl)-5-({[4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole

Cat. No.: B2813038
CAS No.: 2375269-66-0
M. Wt: 624.67
InChI Key: IQUPQMPYJIJPMO-UHFFFAOYSA-N
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Description

The compound 2-hydroxypropane-1,2,3-tricarboxylic acid, 3-(4-methylphenyl)-5-({[4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole is a hybrid heterocyclic molecule combining a citric acid backbone with substituted 1,2,4-triazole and 1,2,4-oxadiazole moieties. The citric acid component (2-hydroxypropane-1,2,3-tricarboxylic acid) is a well-known tricarboxylic acid with chelating and buffering properties, widely used in food, pharmaceuticals, and industrial applications . The triazole and oxadiazole rings are pharmacologically significant heterocycles, often associated with antimicrobial, anticancer, and antiviral activities .

Key structural features:

  • Pyrrolidin-1-yl substituent: A cyclic amine that may enhance binding to biological targets.
  • Sulfanyl-methyl bridge: Links the oxadiazole and triazole rings, contributing to conformational stability.

Properties

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;3-(4-methylphenyl)-5-[[4-(4-methylphenyl)-5-pyrrolidin-1-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6OS.C6H8O7/c1-16-5-9-18(10-6-16)21-24-20(30-27-21)15-31-23-26-25-22(28-13-3-4-14-28)29(23)19-11-7-17(2)8-12-19;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-12H,3-4,13-15H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUPQMPYJIJPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(N3C4=CC=C(C=C4)C)N5CCCC5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N6O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-hydroxypropane-1,2,3-tricarboxylicacid,3-(4-methylphenyl)-5-({[4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Industrial production methods may involve the use of advanced techniques such as catalytic processes and high-pressure reactors to optimize yield and purity.

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including:

    Oxidation: The presence of hydroxyl and carboxylic acid groups allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the triazole ring or other reducible groups using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings and triazole moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts. Major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.

Scientific Research Applications

2-hydroxypropane-1,2,3-tricarboxylicacid,3-(4-methylphenyl)-5-({[4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The triazole and oxadiazole rings play a crucial role in binding to these targets, often through hydrogen bonding and hydrophobic interactions. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific target and context.

Comparison with Similar Compounds

Structural Comparison
Compound Name Structural Features Key Substituents References
Target Compound Citric acid + 1,2,4-oxadiazole + 1,2,4-triazole + sulfanyl bridge 4-Methylphenyl, pyrrolidin-1-yl [2, 4, 10]
3’-Substituted-2-aryl-5-methyl-5’-thioxo-4,4’-bi-4H-oxadiazol-3(1'H, 2H)-ones Oxadiazole + triazole hybrid Aryl, methyl, thione [2]
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole Dual thiadiazole rings + sulfanyl linkages 4-Methylphenyl, methyl [8]
Tetrahydro-[1,2,4]oxadiazole[3,2-c][1,4]oxazine derivatives Fused oxadiazole-oxazine rings Dinitromethyl, diphenyl [4]

Key Observations :

  • The target compound’s citric acid backbone distinguishes it from other heterocyclic derivatives, offering unique solubility and chelation properties absent in purely aromatic systems .
  • Compared to thiadiazole derivatives (e.g., ), the oxadiazole-triazole hybrid may exhibit enhanced metabolic stability due to reduced sulfur-related oxidation .

Key Findings :

  • The combination of triazole and oxadiazole rings may amplify antimicrobial activity, as seen in similar hybrids (e.g., ’s compounds with IC₅₀ values < 10 μM against Staphylococcus aureus) .
  • The citric acid moiety could mitigate the bitter taste often associated with triazole derivatives, a common issue in drug formulation .
Physicochemical Properties
Property Target Compound Citric Acid (Parent) 1,2,4-Triazole Derivatives
Solubility in Water Moderate (enhanced by citric acid’s hydrophilic groups) 175 g/100 mL (monohydrate) Low (<5 g/100 mL)
logP (Lipophilicity) ~2.5 (estimated due to 4-methylphenyl groups) -1.72 1.8–3.2
Thermal Stability Decomposes above 175°C (citric acid backbone) Decomposes at 175°C Stable up to 200°C

Implications :

  • Higher water solubility compared to typical triazole derivatives may reduce the need for solubilizing agents in formulations .

Biological Activity

The compound 2-hydroxypropane-1,2,3-tricarboxylic acid, commonly known as citric acid, is a key intermediate in the citric acid cycle and is widely used in various biological and industrial applications. The specific derivative , 3-(4-methylphenyl)-5-({[4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole, combines elements from both citric acid and triazole chemistry. This article explores its biological activity based on available research findings.

Chemical Structure

The compound can be broken down into its functional components:

  • Citric Acid Backbone : Provides essential carboxylic acid groups.
  • Triazole Ring : Known for its biological activity, particularly in antifungal and anticancer properties.
  • Pyrrolidine Group : Often associated with enhanced bioactivity due to its ability to interact with biological targets.

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that compounds containing triazole rings showed potent activity against various bacterial strains and fungi, suggesting that the addition of the triazole moiety enhances the antimicrobial efficacy of citric acid derivatives .

Antiviral Effects

Some triazole-containing compounds have been evaluated for their antiviral activities:

  • A related study found that certain triazoles inhibited the replication of HIV and other viruses in vitro. Although the specific derivative discussed here has not been extensively tested for antiviral properties, its structural similarity to known active compounds suggests potential efficacy .

Anticancer Potential

The oxadiazole derivatives have been reported to possess anticancer properties:

  • Compounds similar to the one have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. However, specific data on this derivative's anticancer activity remains limited .

Case Studies

StudyCompoundFindings
Triazole DerivativeSignificant antibacterial activity against Staphylococcus aureus and E. coli.
Pyrrolidine-TriazoleInhibition of HIV replication in MT-4 cells with IC50 values indicating moderate efficacy.
Oxadiazole CompoundInduced apoptosis in cancer cell lines with IC50 values ranging from 5 to 15 µM.

The biological activity of the compound is likely attributed to several mechanisms:

  • Enzyme Inhibition : Triazoles are known to inhibit enzymes critical for microbial survival.
  • Membrane Disruption : The presence of multiple polar functional groups may enhance the ability to disrupt microbial membranes.
  • Cell Cycle Interference : Oxadiazoles can interfere with cell cycle progression in cancer cells, leading to increased apoptosis.

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